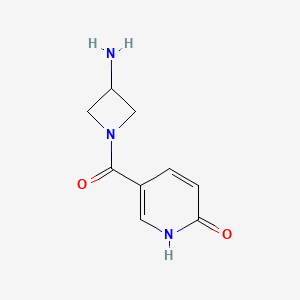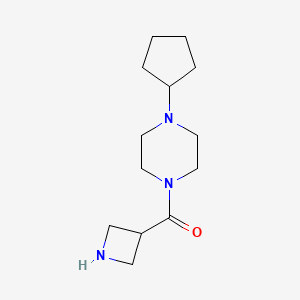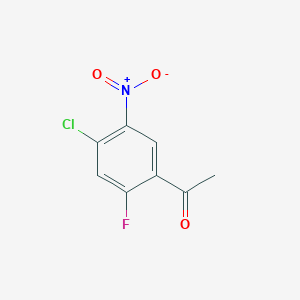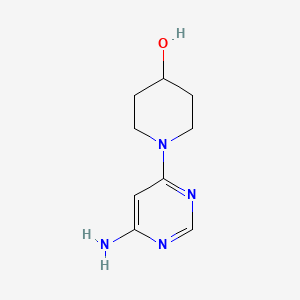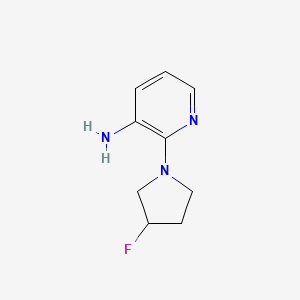
2-(3-氟吡咯烷-1-基)吡啶-3-胺
描述
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is a fluorinated heterocyclic amine compound It features a pyridine ring substituted with a fluorine atom at the 3-position and a pyrrolidinyl group at the 2-position
科学研究应用
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that similar compounds have been found to interact with voltage-gated sodium channels, specifically nav17 and Nav18 . These channels play a crucial role in the generation and conduction of action potentials, particularly in neurons involved in pain signaling .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may act as a blocker for the nav17 and Nav18 sodium channels . By blocking these channels, the compound could potentially inhibit the propagation of action potentials, thereby reducing pain signals .
Biochemical Pathways
Given its potential role as a sodium channel blocker, it can be inferred that it may impact the neuronal signaling pathways involved in pain perception .
Result of Action
If it acts as a sodium channel blocker, it could potentially inhibit the propagation of action potentials in neurons, thereby reducing pain signals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
生化分析
Biochemical Properties
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with receptor tyrosine kinases, which are critical for cell signaling and growth regulation . The nature of these interactions involves the binding of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine to the active site of the enzyme, thereby modulating its activity. Additionally, this compound has demonstrated inhibitory effects on certain enzymes involved in metabolic pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine has been observed to modulate the activity of sodium channels, which are essential for the propagation of electrical signals in neurons . This modulation can lead to changes in neuronal excitability and neurotransmitter release, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes and receptors, leading to either inhibition or activation of their functions. For example, 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine has been shown to inhibit the activity of voltage-gated sodium channels, thereby reducing the influx of sodium ions and altering cellular excitability . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to modulate cellular functions without causing significant toxicity . At higher doses, 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can induce toxic effects, including cellular damage and disruption of metabolic processes . These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.
Metabolic Pathways
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can affect the levels of certain metabolites, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine within cells and tissues involve interactions with specific transporters and binding proteins. This compound is known to be transported across cell membranes by specific transporters, facilitating its distribution to various cellular compartments . Once inside the cell, 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular regions .
Subcellular Localization
The subcellular localization of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is critical for its activity and function. This compound has been observed to localize within specific cellular compartments, such as the nucleus and mitochondria . The targeting of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine to these compartments is facilitated by targeting signals and post-translational modifications that direct its transport and localization . The localization of this compound within these compartments can influence its activity and interactions with other biomolecules, further modulating its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a fluorinated pyrrolidinyl compound under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
化学反应分析
Types of Reactions: 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a corresponding nitro compound.
Reduction: The compound can be reduced to form a different amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Fluorinated derivatives with different functional groups.
相似化合物的比较
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is unique due to its specific structural features. Similar compounds include:
2-(3-Fluoropyrrolidin-1-yl)acetic acid: Shares a core structure with a fluorinated pyrrolidinyl group.
3-(3-Fluoropyrrolidin-1-yl)propan-1-ol: Another fluorinated pyrrolidinyl derivative with different functional groups.
属性
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-7-3-5-13(6-7)9-8(11)2-1-4-12-9/h1-2,4,7H,3,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSZXQWMYHLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


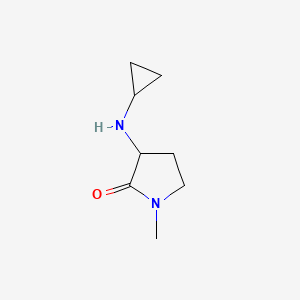
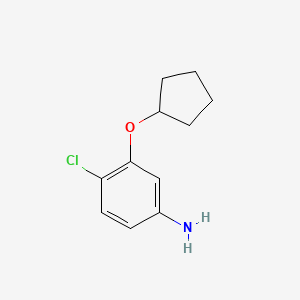
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)
![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)
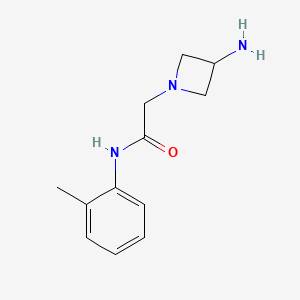
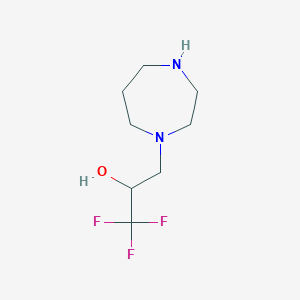
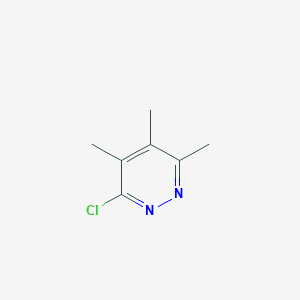
![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)
![2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1489156.png)
